CAY10648

Description

Historical Context and Chemical Precursors to CAY10648 Investigation

The historical context for investigating compounds like this compound stems from the long-standing interest in targeting prostaglandin pathways for therapeutic benefit. Research into prostaglandins and their receptors has been ongoing for decades, driven by their diverse roles in the body. wikipedia.orgbiomarker.hu The identification of distinct PGD2 receptors, DP1 and DP2, provided specific molecular targets for drug development. wikipedia.orgplos.org

Chemical precursors in this context refer to the starting materials and intermediate compounds utilized in the multi-step synthesis of this compound and the subsequent prostaglandin D2 receptor antagonists. While specific detailed synthetic routes leading directly to this compound are often proprietary to the research entities involved, the general approach involves the controlled chemical transformation of simpler, readily available organic molecules. The development of novel synthetic methodologies, such as asymmetric synthesis and palladium-catalyzed reactions, plays a crucial role in efficiently and selectively constructing the complex molecular architecture of potential drug candidates and their intermediates like this compound. nih.gov

Rationale for Investigating this compound in Specialized Biological Systems

The rationale for investigating this compound, particularly in the context of specialized biological systems, is directly tied to its role as an intermediate in the synthesis of DP2 receptor antagonists. The DP2 receptor is of particular interest due to its involvement in allergic inflammatory diseases such as asthma and allergic rhinitis. wikipedia.orgiiam.orgresearchgate.netplos.org Elevated levels of PGD2 and increased expression of the DP2 receptor have been observed in conditions like asthma. wikipedia.orgiiam.org PGD2 signaling through DP2 can lead to the recruitment and activation of inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes, which are key players in allergic inflammation. wikipedia.orgiiam.orgresearchgate.netplos.org

Therefore, compounds that can block the activity of the DP2 receptor hold therapeutic potential for mitigating the inflammatory responses driven by PGD2. Investigating this compound is essential for optimizing the synthesis of these antagonist molecules. Research in specialized biological systems, such as in vitro cell-based assays or in vivo models of allergic inflammation, would be conducted on the final antagonist compounds synthesized using this compound, rather than on this compound itself, as its primary function is as a synthetic building block. These studies aim to evaluate the potency, selectivity, and efficacy of the synthesized antagonists in modulating DP2-mediated responses.

Overview of this compound as an Intermediate in Prostaglandin D2 Receptor Antagonist Synthesis

This compound is described as an intermediate specifically used in the synthesis of potent DP2 receptor antagonists. caymanchem.com These antagonists are based on a novel spiro-indolinone compound structure. caymanchem.com The development of such antagonists involves a multi-step chemical synthesis, where this compound represents a crucial stage in building the final active molecule.

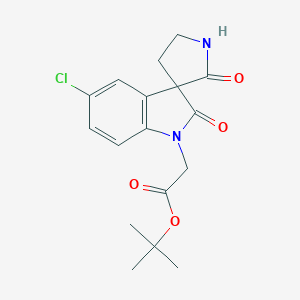

The chemical structure of this compound is provided as 5-chloro-2,2'-dioxo-1,1-dimethylethyl ester-spiro[3H-indole-3,3'-pyrrolidine]-1(2H)-acetic acid, with a molecular formula of C₁₇H₁₉ClN₂O₄ and a molecular weight of 350.8 g/mol . caymanchem.commyskinrecipes.com It is typically supplied as a crystalline solid with a purity of ≥98%. caymanchem.commyskinrecipes.com

As an intermediate, this compound possesses specific chemical functionalities and structural features that are essential for subsequent reaction steps in the synthesis of the final DP2 receptor antagonist. The spiro-indolinone core structure is a key element being constructed, and this compound contributes to the formation of this core or introduces necessary substituents or functional groups that will be modified later in the synthesis.

Research findings related to this compound itself would primarily focus on its chemical properties, stability, solubility in various solvents, and its reactivity in the specific synthetic steps where it is utilized. For example, this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, with varying solubility levels. caymanchem.com It is sparingly soluble in aqueous buffers, and for maximum solubility in such buffers, it is recommended to first dissolve it in DMSO and then dilute with the aqueous buffer. caymanchem.com

While detailed reaction schemes are often not publicly available, the role of this compound as an intermediate implies that it undergoes further chemical transformations, such as coupling reactions, deprotections, or functional group modifications, to yield the desired DP2 receptor antagonist. The purity and stability of this compound are critical to ensure the efficiency and success of these downstream synthetic steps and the ultimate purity of the final drug candidate.

| Property | Value | Source |

| Formal Name | 5-chloro-2,2'-dioxo-1,1- dimethylethyl ester-spiro[3H- indole-3,3'-pyrrolidine]-1(2H)- acetic acid | caymanchem.com |

| CAS Registry No. | 916048-02-7 | caymanchem.commyskinrecipes.com |

| Molecular Formula | C₁₇H₁₉ClN₂O₄ | caymanchem.commyskinrecipes.com |

| Formula Weight | 350.8 | caymanchem.commyskinrecipes.com |

| Purity | ≥98% | caymanchem.commyskinrecipes.com |

| Appearance | Crystalline solid | caymanchem.com |

| Storage | -20°C | caymanchem.com |

| Stability | ≥4 years | caymanchem.com |

| Solvent | Approximate Solubility (mg/ml) | Source |

| Ethanol | 1 | caymanchem.com |

| DMSO | 10 | caymanchem.com |

| Dimethylformamide | 5 | caymanchem.com |

| DMSO:PBS (pH 7.2) | 0.25 (1:2 solution) | caymanchem.com |

Propriétés

IUPAC Name |

tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4/c1-16(2,3)24-13(21)9-20-12-5-4-10(18)8-11(12)17(15(20)23)6-7-19-14(17)22/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDFCQKNBUKFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)Cl)C3(C1=O)CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647624 | |

| Record name | tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916048-02-7 | |

| Record name | tert-Butyl (5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Biology and Structure-activity Relationship Sar of Cay10648

Methodologies for Investigating CAY10648 Structural Conformation and Dynamics

Investigating the structural conformation and dynamics of a small molecule like this compound typically involves a combination of experimental and computational techniques. Experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed insights into the molecule's preferred conformations in solution or solid state, respectively. nih.gov However, obtaining crystals suitable for X-ray diffraction can be challenging for some small molecules.

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational space accessible to this compound and understanding its flexibility and dynamic behavior over time. core.ac.ukplos.orgelifesciences.orgelifesciences.org These simulations can reveal how the molecule's conformation changes in different environments, such as in solution or when interacting with a biological target. Enhanced sampling techniques in MD simulations are often required to overcome energy barriers and adequately sample various conformational substates. core.ac.ukplos.org

While specific studies on this compound's conformational dynamics were not found, these methodologies are standard in the field for characterizing small molecule behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used in silico approach in drug discovery and medicinal chemistry that seeks to establish mathematical relationships between the structural or physicochemical properties of compounds (molecular descriptors) and their biological activities. conicet.gov.ardergipark.org.trijnrd.orgbiointerfaceresearch.comnih.gov This allows for the prediction of the activity of new or untested compounds.

Development of Predictive Models for Receptor Binding Affinity and Functional Efficacy

QSAR models can be developed to predict various biological endpoints, including receptor binding affinity and functional efficacy. biointerfaceresearch.commdpi.comresearchgate.netnih.govresearchgate.net The development process typically involves assembling a dataset of compounds (including this compound and its analogues) with known structures and measured biological activities (e.g., IC50, EC50, or binding affinity values). biointerfaceresearch.comresearchgate.net These activity values are often converted to logarithmic scales, such as pIC50 or pEC50, for modeling purposes. biointerfaceresearch.comnih.gov

Molecular descriptors, which numerically represent different aspects of the molecular structure and properties, are calculated for each compound in the dataset. conicet.gov.ardergipark.org.trijnrd.orgbiointerfaceresearch.comnih.gov Various statistical methods and machine learning algorithms, such as multiple linear regression (MLR) or partial least squares regression (PLSR), are then employed to build models that correlate the descriptors with the biological activity. biointerfaceresearch.commdpi.com The dataset is typically split into training and test sets to build and validate the models, respectively. biointerfaceresearch.com The reliability and predictive ability of the models are assessed using statistical metrics and validation techniques like cross-validation and external validation. biointerfaceresearch.comnih.govmdpi.comresearchgate.net

For this compound and its analogues, QSAR modeling would involve collecting activity data against a specific biological target and calculating relevant molecular descriptors to build predictive models for binding affinity or functional response.

Correlation of Molecular Descriptors with Biological Activity

A crucial aspect of QSAR modeling is identifying which molecular descriptors are most strongly correlated with biological activity. conicet.gov.ardergipark.org.trijnrd.org These descriptors can represent a wide range of molecular properties, including:

Electronic properties: Net atomic charges, frontier orbital energies (HOMO/LUMO), dipole moment, electronegativity. conicet.gov.ardergipark.org.tr

Steric properties: Molecular volume, shape descriptors. dergipark.org.trijnrd.org

Hydrophobic properties: Octanol-water partition coefficient (logP). dergipark.org.trijnrd.org

Topological descriptors: Descriptors based on the connectivity and arrangement of atoms in the molecule. conicet.gov.ardergipark.org.trijnrd.org

Physicochemical properties: Molar refractivity, polarizability. dergipark.org.tr

By analyzing the QSAR models, researchers can gain insights into which structural and physicochemical features of this compound and its analogues are important for their interaction with the biological target and thus their activity. conicet.gov.arnih.gov For example, a strong correlation with a hydrophobic descriptor might suggest that lipophilicity plays a key role in membrane permeability or binding to a hydrophobic pocket in the target.

In Silico Approaches for this compound Lead Optimization and Scaffold Derivatization

QSAR models and other in silico techniques are valuable tools for lead optimization and scaffold derivatization of this compound. nih.govarxiv.orgschrodinger.com Once a QSAR model is established, it can be used to virtually screen libraries of potential analogues and predict their activity before synthesis and experimental testing. biointerfaceresearch.com This helps prioritize compounds with a higher likelihood of desired activity, saving time and resources.

In silico approaches for lead optimization can involve:

Virtual Screening: Using QSAR models or docking simulations to rank potential analogues based on predicted activity or binding affinity to the target. nih.gov

De Novo Design: Generating new molecular structures with desired properties, often using generative models and artificial intelligence, sometimes with scaffold constraints based on the this compound structure. nih.govarxiv.orgarxiv.orgnih.gov

Scaffold Derivatization: Designing modifications to the core structure (scaffold) of this compound or adding substituents (side chains) at specific positions to improve activity, selectivity, or other properties. nih.govarxiv.org This can be guided by SAR insights derived from QSAR models. nih.gov

Molecular Dynamics Simulations: Simulating the interaction of this compound and its analogues with the biological target to understand the binding mode and identify potential sites for modification. core.ac.ukplos.orgelifesciences.orgelifesciences.org

These computational methods allow for the exploration of a vast chemical space and the rational design of novel this compound derivatives with potentially enhanced properties. nih.govschrodinger.com

Rational Design and Chemical Synthesis of this compound Analogues and Derivatives

The rational design of this compound analogues and derivatives is guided by the understanding of its SAR and the insights gained from QSAR modeling and in silico studies. nih.gov Rational design involves making deliberate structural modifications to the lead compound (this compound) with the aim of improving specific properties, such as potency, selectivity, metabolic stability, or pharmacokinetic profiles. nih.govox.ac.uk

Based on SAR analysis, specific functional groups or regions of the this compound molecule that are important for activity can be identified. conicet.gov.arnih.gov Modifications can then be designed to optimize interactions with the biological target, for example, by introducing groups that can form stronger hydrogen bonds, ionic interactions, or hydrophobic contacts.

The chemical synthesis of these designed analogues and derivatives is a critical step in the process. ox.ac.uknih.gov Synthetic chemists develop routes to efficiently and selectively prepare the target molecules. This can involve multi-step synthesis, utilizing various chemical reactions and purification techniques. nih.gov The synthetic strategy is often influenced by the complexity of the designed molecule and the need to introduce specific substituents or stereochemical features. nih.gov

While specific details on the synthesis of this compound analogues were not found, the general principles of rational design and chemical synthesis in medicinal chemistry would apply. nih.govox.ac.uk

Investigating Enantiomeric Specificity and Stereochemical Contributions to Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, can significantly impact its biological activity. nih.gov Many biological targets, such as receptors and enzymes, are chiral and can interact differently with the different enantiomers of a chiral compound. nih.gov This can lead to one enantiomer being significantly more potent or selective than the other, or even having a different pharmacological profile. nih.gov

If this compound is a chiral molecule or if chiral centers are introduced in its analogues, investigating enantiomeric specificity is crucial. This involves synthesizing or separating the individual enantiomers and evaluating their biological activity independently. nih.govyoutube.com Comparing the activity of the pure enantiomers to that of a racemic mixture (a 50:50 mixture of both enantiomers) can reveal the extent of enantiomeric preference. masterorganicchemistry.comwikipedia.org

Techniques such as chiral chromatography can be used to separate enantiomers. Biological assays are then performed on each pure enantiomer to determine its potency and efficacy. The difference in activity between enantiomers is often expressed as the enantiomeric excess (ee) or optical purity. youtube.commasterorganicchemistry.comwikipedia.org

Understanding the stereochemical contributions to activity provides valuable information for rational design, as it allows for the development of single-enantiomer drugs with potentially improved efficacy and reduced off-target effects. nih.gov

Broader Academic Implications and Future Research Directions for Cay10648

CAY10648's Contribution to the Understanding of Prostaglandin D2 Receptor Biology and Related Pathophysiologies

This compound's utility in synthesizing DP2 antagonists directly impacts the study of PGD2 receptor biology. PGD2 is a major eicosanoid produced by mast cells and is released in significant quantities during allergic and asthmatic anaphylaxis caymanchem.com. PGD2 signals through two receptors: DP1 and DP2 (CRTH2) biorxiv.orgmdpi.com. These receptors often mediate different and sometimes opposing effects in immune cells plos.org.

Research using DP2 antagonists, derived through intermediates like this compound, helps to delineate the specific roles of the DP2 receptor in various biological processes. For instance, DP2 receptor activation by PGD2 and its metabolite 15-deoxy-Δ12,14-PGD2 is coupled to Gi proteins, leading to a decrease in cAMP and an increase in calcium mobilization biorxiv.orgplos.org. This signaling pathway is implicated in the chemotaxis and activation of immune cells such as Th2 cells, eosinophils, and basophils, which are key players in allergic diseases plos.orgnih.gov. Studies indicate that CRTH2 is upregulated in conditions like asthma and allergic rhinitis nih.gov.

Furthermore, research involving DP2 antagonists contributes to understanding the role of this receptor in other pathologies. For example, studies have investigated the PGD2 pathway, including DP1 and DP2 receptors, in the context of Alzheimer's disease models, suggesting a need for deeper investigation into this pathway's contribution to neuropathology biorxiv.org. CRTH2 expression has also been investigated in conditions like recurrent nasal polyps and Postural Orthostatic Tachycardia Syndrome (POTS), suggesting its potential involvement in eosinophilic inflammation and immune-related mechanisms in these conditions nih.govmedrxiv.org.

By providing a means to synthesize selective DP2 antagonists, this compound facilitates research that helps to:

Distinguish the specific functions of DP2 from DP1 in complex biological systems.

Elucidate the downstream signaling pathways activated by DP2 in different cell types.

Identify the contribution of DP2-mediated signaling to the pathogenesis of allergic, inflammatory, and potentially other diseases.

Strategic Integration of this compound Research within Broader Drug Discovery Paradigms

The research involving this compound and the DP2 antagonists synthesized from it is strategically integrated into broader drug discovery efforts, particularly in the context of developing novel therapeutics for inflammatory and allergic diseases.

Hit-to-Lead and Lead Optimization Strategies for this compound Scaffold

This compound is described as an intermediate used in the synthesis of potent DP2 receptor antagonists based on a novel spiro-indolinone compound caymanchem.com. This indicates that the spiro-indolinone structure serves as a scaffold for developing DP2 antagonists. The process of identifying and refining such a scaffold falls under the hit-to-lead (H2L) and lead optimization (LO) stages of drug discovery wikipedia.orgupmbiomedicals.com.

In the H2L phase, initial hits showing activity against a target (in this case, the DP2 receptor) are evaluated and undergo limited optimization to become promising lead compounds wikipedia.orgupmbiomedicals.com. This compound, as an intermediate in the synthesis of these antagonists, is part of the chemical foundation being explored and modified during this process. Lead optimization then involves more extensive chemical modification of the lead compounds to improve properties such as potency, selectivity, pharmacokinetics, and safety wikipedia.orgupmbiomedicals.com.

Research involving the this compound scaffold would involve:

Structure-Activity Relationship (SAR) Studies: Modifying the spiro-indolinone structure to understand how changes affect binding affinity and functional activity at the DP2 receptor.

Improving Potency and Selectivity: Designing and synthesizing analogs of the lead compounds to achieve higher affinity for DP2 and reduced activity at other targets, particularly the related DP1 receptor biorxiv.orgmdpi.com.

Optimizing Physicochemical Properties: Modifying the scaffold to improve solubility, stability, and other properties relevant for drug development caymanchem.com. This compound's solubility characteristics in different solvents are an example of the type of property considered caymanchem.com.

Addressing Potential Liabilities: Designing modifications to mitigate potential issues, such as the high metabolic clearance observed in some early compounds nih.gov.

The use of this compound as an intermediate suggests that the spiro-indolinone scaffold was identified as a promising chemical series in initial screening efforts, leading to focused research on optimizing its properties for DP2 antagonism.

Repurposing and Novel Indication Exploration for this compound and its Class

While this compound itself is an intermediate, the DP2 antagonists derived from it belong to a class of compounds with potential therapeutic applications. The exploration of novel indications for this class of compounds, and potentially related structures, aligns with drug repurposing strategies.

Given the role of DP2 in mediating inflammatory and allergic responses, the primary focus for DP2 antagonists has been on conditions like asthma, allergic rhinitis, and atopic dermatitis nih.gov. However, the involvement of PGD2 and its receptors in other physiological and pathological processes suggests potential for exploring novel indications. For example, the observed expression of CRTH2 in conditions like recurrent nasal polyps and POTS could lead to research into the therapeutic potential of DP2 antagonists in these areas nih.govmedrxiv.org.

Repurposing efforts for DP2 antagonists could involve:

Investigating Activity in Other Inflammatory Conditions: Exploring their efficacy in inflammatory diseases beyond the traditional allergic spectrum where DP2 may play a role.

Exploring Non-Inflammatory Roles: Researching potential applications in conditions where PGD2 signaling through DP2 has unexpected or newly discovered implications, such as in certain neurological conditions based on the observed involvement of the PGD2 pathway in the brain biorxiv.orgmdpi.com.

Combination Therapies: Investigating the potential for using DP2 antagonists in combination with other drugs to achieve synergistic therapeutic effects.

The research enabled by access to compounds synthesized using intermediates like this compound is crucial for identifying and validating these potential new applications.

Methodological Advancements Driven by this compound Research, such as Novel In Vitro and In Vivo Assay Development

Research into compounds like this compound and their target receptors often necessitates and drives the development of novel in vitro and in vivo assays. To accurately assess the potency, selectivity, and pharmacological profile of DP2 antagonists, specialized assays are required.

Methodological advancements driven by this research could include:

Cell-Based Assays for DP2 Activity: Development of robust cell lines expressing the DP2 receptor to measure compound binding affinity, functional activity (e.g., inhibition of PGD2-induced calcium mobilization or changes in cAMP levels), and chemotaxis of DP2-expressing cells plos.orgeuroscreenfast.compharmaron.com. These assays are critical for high-throughput screening and lead optimization upmbiomedicals.com.

In Vivo Models of DP2-Mediated Pathologies: Development and refinement of animal models that mimic human diseases where DP2 is implicated, such as models of allergic airway inflammation or other inflammatory conditions nih.gov. These models are essential for evaluating the efficacy and pharmacokinetics of lead compounds in a living system veedalifesciences.com.

Biomarker Identification and Measurement: Development of assays to measure biomarkers associated with DP2 activation or inhibition, which can be used to assess target engagement and therapeutic response in preclinical and potentially clinical studies.

Advanced Imaging Techniques: Application of imaging techniques to visualize DP2 receptor expression or the distribution of antagonist compounds in tissues.

The need to accurately characterize the effects of compounds derived from the this compound scaffold pushes the boundaries of existing assay technologies and encourages the development of more sensitive, specific, and predictive models.

Translational Research Perspectives and Pre-Investigational New Drug (IND) Applications for this compound-Derived Therapeutics

Translational research aims to bridge the gap between basic scientific discoveries and their application in human health. For compounds like the DP2 antagonists synthesized using this compound, this involves moving promising lead candidates from preclinical studies towards clinical trials. The pre-Investigational New Drug (IND) phase is a critical step in this process wisc.edunih.gov.

Translational research perspectives for this compound-derived therapeutics would focus on:

Demonstrating Efficacy in Relevant Preclinical Models: Conducting rigorous in vivo studies in animal models that are predictive of human disease to demonstrate the therapeutic potential of the lead compounds veedalifesciences.com.

Pharmacology and Toxicology Studies: Performing detailed studies to understand how the body processes the compound (pharmacokinetics) and to identify any potential adverse effects (toxicology) wisc.edu. These studies are essential for assessing the safety profile before human testing.

Manufacturing and Chemistry, Manufacturing, and Controls (CMC): Developing scalable and reproducible processes for synthesizing the drug substance and formulating the drug product, ensuring quality and consistency wisc.edu.

Identifying Target Patient Populations: Based on preclinical data and understanding of DP2 biology, identifying the specific patient populations who are most likely to benefit from treatment with a DP2 antagonist. Biomarkers of DP2 expression or activity could be crucial in this regard nih.govmedrxiv.org.

The pre-IND application process involves compiling all relevant preclinical data, manufacturing information, and proposed clinical trial protocols to submit to regulatory authorities like the FDA wisc.eduvoisinconsulting.comfda.govnih.gov. Meetings with regulatory agencies during the pre-IND phase are valuable for gaining feedback on the development plan and increasing the chance of a successful IND filing voisinconsulting.comnih.gov.

For therapeutics derived from the this compound scaffold, successful translational research and a well-prepared pre-IND application would be necessary steps before initiating clinical trials in humans to evaluate their safety and efficacy in treating DP2-mediated diseases.

Q & A

Q. How should researchers contextualize this compound’s therapeutic potential amid conflicting clinical trial outcomes?

Q. What frameworks are effective for prioritizing this compound derivatives in structure-activity relationship (SAR) studies?

- Methodological Answer: Combine computational docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities. Validate top candidates via synthetic accessibility scores (e.g., SYLVIA) and ADMET profiling .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance in studies involving this compound and animal models?

Q. What steps are critical for transparent reporting of this compound’s negative or inconclusive results?

- Methodological Answer: Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish negative results in preprint servers (e.g., bioRxiv) or journals specializing in null findings (e.g., Journal of Negative Results). Disclose funding sources and potential conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.